molecular formula C9H9ClINO B14062838 1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one

1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one

Katalognummer: B14062838
Molekulargewicht: 309.53 g/mol
InChI-Schlüssel: RIOGCAARRBYWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the iodination of a precursor compound followed by chlorination and subsequent amination. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or iodine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:

    1-(5-Amino-2-iodophenyl)ethan-1-one: This compound lacks the chlorine atom and has a shorter carbon chain, which may affect its reactivity and applications.

    5-[Amino(2-iodophenyl)methyl]-2,3-dihydro-1H-indol-2-one:

    4-(5-Amino-2-iodophenyl)-1H-pyrazole-5-carbonitrile: The presence of a pyrazole ring introduces additional functional groups and reactivity patterns.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for diverse research applications.

Eigenschaften

Molekularformel

C9H9ClINO

Molekulargewicht

309.53 g/mol

IUPAC-Name

1-(5-amino-2-iodophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9ClINO/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5H,12H2,1H3

InChI-Schlüssel

RIOGCAARRBYWTA-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC(=C1)N)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.